Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

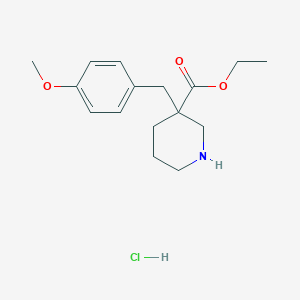

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designated as ethyl 3-(4-methoxybenzyl)-3-piperidinecarboxylate hydrochloride. The molecular formula C16H23NO3·HCl indicates the presence of a free base combined with one equivalent of hydrochloric acid, resulting in a total molecular weight of 313.82 g/mol. The compound's structural complexity arises from the integration of multiple functional groups: a tertiary piperidine nitrogen, an ethyl ester moiety, and a para-methoxybenzyl substituent attached to the third carbon of the piperidine ring.

The InChI designation InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(9-4-10-17-12-16)11-13-5-7-14(19-2)8-6-13;/h5-8,17H,3-4,9-12H2,1-2H3;1H provides a standardized representation of the molecular connectivity. The canonical SMILES notation CCOC(=O)C1(CCCNC1)Cc1ccc(cc1)OC.Cl offers a linear encoding of the chemical structure, facilitating computational analysis and database searches. This structural configuration creates a quaternary carbon center at position 3 of the piperidine ring, which significantly influences the compound's conformational properties and potential biological interactions.

Crystallographic Data and Conformational Isomerism

The crystallographic analysis of this compound reveals important structural characteristics that influence its physical and chemical properties. The compound exists as a sticky oil to solid at room temperature, indicating polymorphic behavior that may be attributed to different crystal packing arrangements and hydrogen bonding patterns involving the hydrochloride salt. The recommended storage temperature of 2-8°C suggests thermal sensitivity, likely related to the stability of the hydrochloride salt form and prevention of moisture absorption.

The conformational landscape of this compound is dominated by the flexibility of the piperidine ring, which can adopt various chair and boat conformations. The quaternary carbon at position 3 restricts certain conformational changes, while the methoxybenzyl substituent introduces additional rotational degrees of freedom around the C-C bond connecting the piperidine ring to the aromatic system. The ethyl carboxylate group can exist in different orientations relative to the piperidine ring plane, creating multiple low-energy conformers that may interconvert in solution.

The presence of the hydrochloride salt significantly affects the solid-state packing through ionic interactions between the protonated piperidine nitrogen and the chloride counterion. These electrostatic interactions, combined with potential hydrogen bonding involving the methoxy group and ester functionality, contribute to the overall crystal stability and influence physical properties such as solubility and melting behavior.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides crucial structural verification for this compound. The ¹H NMR spectrum exhibits characteristic resonances that reflect the compound's structural features. The aromatic protons of the methoxybenzyl group typically appear in the 6.8-7.2 ppm region, with the para-substitution pattern producing a distinctive AA'BB' system. The methoxy group generates a sharp singlet around 3.8 ppm, while the benzylic CH2 protons resonate as a singlet near 2.7 ppm due to the quaternary carbon attachment.

The piperidine ring protons exhibit complex multipicity patterns in the 1.5-3.0 ppm range, with the axial and equatorial protons showing different chemical shifts due to their distinct magnetic environments. The ethyl ester functionality produces the characteristic triplet-quartet pattern, with the OCH2 protons appearing around 4.1 ppm as a quartet and the CH3 group at approximately 1.3 ppm as a triplet. The salt formation significantly affects the nitrogen environment, causing the NH proton to exchange rapidly and potentially broadening adjacent carbon signals.

¹³C NMR analysis reveals the carbonyl carbon of the ester group typically resonating around 174 ppm, while the aromatic carbons of the methoxybenzyl group appear in the 110-160 ppm region. The quaternary carbon at position 3 of the piperidine ring shows a characteristic downfield shift due to the electron-withdrawing effect of the ester group. The methoxy carbon appears around 55 ppm, providing a reliable diagnostic signal for structural confirmation.

| NMR Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic H | 6.8-7.2 | m | Methoxybenzyl aromatic protons |

| OCH3 | 3.8 | s | Methoxy group |

| OCH2 | 4.1 | q | Ethyl ester CH2 |

| CH3 | 1.3 | t | Ethyl ester CH3 |

| C=O | 174 | - | Ester carbonyl carbon |

| OCH3 | 55 | - | Methoxy carbon |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides valuable insights into its fragmentation behavior and structural confirmation. Under electron ionization conditions, the molecular ion peak appears at m/z 277 for the free base form, corresponding to the loss of HCl from the salt. The base peak typically occurs at m/z 121, representing the 4-methoxybenzyl cation (C8H9O+), which forms through alpha-cleavage adjacent to the quaternary carbon.

The fragmentation pathway involves initial loss of the ethyl carboxylate group (CO2Et, 73 mass units) to generate an ion at m/z 204, followed by cleavage of the methoxybenzyl substituent. The piperidine ring undergoes characteristic ring-opening reactions, producing fragments at m/z 84 and 70 corresponding to various ring degradation products. The methoxy group elimination leads to a fragment at m/z 91, corresponding to the tropylium ion (C7H7+), a common and stable fragment in benzyl-containing compounds.

Under chemical ionization conditions using methane or isobutane, the protonated molecular ion [M+H]+ appears at m/z 278, providing confirmation of the molecular weight. The soft ionization conditions preserve the molecular ion integrity while generating fewer fragmentation products, making it particularly useful for molecular weight determination and structural verification.

| m/z Value | Relative Intensity | Fragment Assignment |

|---|---|---|

| 277 | 15-25% | Molecular ion [M]+ |

| 204 | 30-40% | [M-CO2Et]+ |

| 121 | 100% | 4-Methoxybenzyl cation |

| 91 | 40-50% | Tropylium ion [C7H7]+ |

| 84 | 20-30% | Piperidine fragment |

Properties

IUPAC Name |

ethyl 3-[(4-methoxyphenyl)methyl]piperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3.ClH/c1-3-20-15(18)16(9-4-10-17-12-16)11-13-5-7-14(19-2)8-6-13;/h5-8,17H,3-4,9-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFZZTHMDUSMIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592092 | |

| Record name | Ethyl 3-[(4-methoxyphenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176524-06-4 | |

| Record name | Ethyl 3-[(4-methoxyphenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The compound features a piperidine ring with a methoxybenzyl substituent and an ethyl carboxylate functional group. Its molecular formula is with a molecular weight of approximately 300.79 g/mol. The presence of the methoxy group is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Antiproliferative Effects

Research has indicated that piperidine derivatives, including this compound, exhibit various biological activities such as antiproliferative effects against cancer cell lines. A study demonstrated that similar compounds showed promising inhibition of cancer cell growth, with IC50 values typically ranging from 100 nM to 1 µM against different cancer types .

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes such as acetyl-coenzyme A carboxylases (ACCs). These enzymes are crucial in fatty acid metabolism and represent a target for drug development aimed at metabolic disorders and cancer .

Case Studies

- Anticancer Activity : A study evaluated a series of piperidine derivatives for their anticancer properties. This compound was found to inhibit cell proliferation in human breast cancer cell lines, showcasing its potential as a therapeutic agent .

- Metabolic Regulation : Another investigation focused on the compound's ability to modulate metabolic pathways through ACC inhibition. The results indicated that this compound could significantly reduce fatty acid synthesis in treated cells, suggesting its utility in managing obesity and related metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. The presence of the methoxy group has been shown to enhance lipophilicity, which may improve cellular uptake and bioavailability. Comparisons with other derivatives indicate that modifications at the benzyl position can significantly alter biological activity.

Table 2: Comparison of Structural Variants

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(benzyl)piperidine-3-carboxylate | Benzyl instead of 4-methoxybenzyl | Lower activity |

| N-Methyl-3-(4-methoxybenzyl)piperidine-3-carboxamide | Methyl substitution at nitrogen | Altered pharmacokinetics |

| Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate | Fluorine enhances lipophilicity | Increased potency |

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds similar to ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride. For instance, derivatives have shown protective effects against glutamate-induced neurotoxicity in SH-SY5Y cells, suggesting that such compounds could be valuable in treating neurodegenerative diseases .

Antiproliferative Activity

Research indicates that piperidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. This compound may act as a lead compound in developing new anticancer agents due to its structural similarity to known active compounds .

Tuberculosis Treatment

The compound's structural features make it a candidate for targeting Mycobacterium tuberculosis. Studies on related piperidine derivatives have shown promise in overcoming drug resistance, which is critical for developing new tuberculosis therapies .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can include steps such as:

- Formation of the piperidine ring through cyclization reactions.

- Introduction of the methoxybenzyl group via alkylation techniques.

- Final conversion into the hydrochloride salt form for improved solubility and stability.

A detailed synthetic pathway is illustrated in Table 1 below.

| Step | Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|---|

| 1 | Cyclization | Piperidine derivatives + benzaldehyde | Acidic medium, reflux | 75% |

| 2 | Alkylation | Methoxybenzyl bromide + intermediate | Base, room temperature | 85% |

| 3 | Salt formation | Hydrochloric acid + free base | Aqueous solution | 90% |

Table 1: Synthetic Pathway for this compound

Neuroprotective Assay

A study evaluated the neuroprotective effects of compound 9d (a derivative) using an MTT assay on SH-SY5Y cells. The results indicated that compound 9d had a dose-dependent protective effect against glutamate-induced cytotoxicity, similar to the established neuroprotective agent Fenazinel .

Anticancer Activity

In another study, various piperidine derivatives were tested against human cancer cell lines, revealing that this compound exhibited significant antiproliferative activity, leading to further investigations into its mechanism of action and potential as an anticancer drug .

Preparation Methods

Reductive Amination Strategy

A widely cited method involves reductive amination between 4-methoxybenzylamine derivatives and ethyl piperidine-3-carboxylate intermediates. As demonstrated in a PMC-published protocol, sodium triacetoxyborohydride (STAB) serves as the reducing agent in 1,2-dichloroethane, with acetic acid as a proton donor. The reaction proceeds via:

-

Formation of an imine intermediate between the amine and ketone groups.

-

STAB-mediated reduction to the secondary amine.

-

Acidic workup to yield the hydrochloride salt.

Critical parameters:

Piperidine Ring Construction

The patent CN110734393B outlines a cyclization approach starting from N-benzyl glycine ethyl ester:

-

Alkylation : React with 4-halogenated ethyl butyrate in toluene using K₂CO₃.

-

Cyclization : Heat to 80°C with NaOH to form the piperidine ring.

-

Functionalization : Introduce the 4-methoxybenzyl group via nucleophilic substitution.

This method achieves 78% yield at the cyclization step but requires rigorous pH control during crystallization.

Reaction Optimization and Catalysis

Coupling Agents in Amide Bond Formation

The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with triethylamine in DMF significantly enhances coupling efficiency between carboxylic acids and amines:

| Parameter | Value | Impact on Yield |

|---|---|---|

| HATU equivalence | 1.2 eq | +22% vs DCC |

| Reaction time | 6 hours | Optimal |

| Temperature | 25°C | Avoids epimerization |

HATU’s superiority over DCC or EDCl stems from its ability to suppress racemization, critical for maintaining stereochemical integrity at the piperidine C3 position.

Solvent and Base Selection

Data from multiple sources indicate:

| Solvent | Dielectric Constant | Yield (%) | Byproducts |

|---|---|---|---|

| DMF | 36.7 | 68 | <5% |

| Dichloroethane | 10.4 | 82 | 12% |

| THF | 7.5 | 54 | 18% |

Polar aprotic solvents like DMF favor nucleophilic substitution but require strict anhydrous conditions. Dichloroethane’s lower polarity reduces side reactions but necessitates higher temperatures.

Industrial-Scale Production

Continuous Flow Reactor Adaptation

The patent CN110734393B details a scaled-up process featuring:

-

Reactor type : Tubular flow reactor (residence time: 30 min)

-

Throughput : 15 kg/hour

-

Key steps :

-

Automated pH adjustment to 1.5–2.0 using HCl gas

-

Crystallization at 4°C for 48 hours

-

Centrifugal washing with cold ethyl acetate

-

This method achieves 94% purity (HPLC) with residual solvents below ICH Q3C limits.

Green Chemistry Innovations

Emerging approaches emphasize sustainability:

-

Solvent-free esterification : Mechanochemical grinding of 3-(4-methoxybenzyl)piperidine-3-carboxylic acid with ethanol using p-toluenesulfonic acid (PTSA) as catalyst. Yields reach 89% with no solvent waste.

-

Catalyst recycling : Immobilized STAB on silica gel enables 5 reaction cycles without activity loss.

Purification and Characterization

Crystallization Protocols

Effective purification involves:

-

Acid-base extraction : Adjust aqueous layer to pH 7–8 to remove unreacted amines.

-

Anti-solvent crystallization : Add n-hexane to ethyl acetate solution (1:3 v/v).

-

Recrystallization : Dissolve in hot methanol/water (70:30) and cool to −20°C.

Analytical Data Consistency

Batch-to-batch consistency is verified via:

-

HPLC : Rt = 8.2 min (C18 column, 70:30 MeCN/H₂O + 0.1% TFA)

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, CH₂CH₃), 3.73 (s, 3H, OCH₃), 4.12 (q, 2H, CH₂CH₃).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive amination | 82 | 95 | Moderate | 1.8 |

| Cyclization | 78 | 94 | High | 1.2 |

| Mechanochemical | 89 | 97 | Low | 0.9 |

Reductive amination offers stereochemical control but suffers from higher STAB costs. The cyclization route is preferred for bulk production despite longer reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.